5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene
Overview
Description
DH6T is an alkyl substituted oligothiophene that can be used as an organic semiconductor . It has a field mobility of 1 cm²/Vs that makes it a suitable active layered material in electronic and optoelectronic applications .
Molecular Structure Analysis
The molecular structure of DH6T consists of six thiophene rings connected by single bonds, with hexyl side chains attached to the terminal rings . The empirical formula is C36H38S6, and the molecular weight is 663.08 .Physical And Chemical Properties Analysis
DH6T is a solid with a melting point of 280°C (dec.) (lit.) . It’s soluble in chlorobenzene and slightly soluble in chloroform and methylene chloride . The HOMO and LUMO energy levels are 5.2 eV and 2.9 eV, respectively . The semiconductor properties are p-type with a mobility of 0.13 cm²/V·s .Scientific Research Applications
Self-Assembly and Aggregate Formation
5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene derivatives have been explored for their self-assembly and aggregate formation capabilities. These compounds form chiral aggregates in polar solvents and in the solid state, demonstrating temperature-dependent aggregation behaviors. The aggregation process is influenced by factors like concentration and temperature, and the compounds show potential for creating chiral, organized structures (Schenning et al., 2002).
Helical Structures
Research into perchlorinated sexithiophene regioisomers has revealed that these compounds can adopt a reliable helical conformation in the solid state. This property is preserved across various substituents, indicating a potential for creating stable helical structures useful in various applications (Marsella et al., 2003).
Optical and Photophysical Properties
Studies on oligothiophenes, including sexithiophene derivatives, have investigated their absorption spectra and photophysical properties. These compounds exhibit a range of photophysical behaviors influenced by environmental and thermal effects, making them suitable for applications in optoelectronics and photonics (Aschi et al., 2012).
Semiconductor and Transistor Applications
Sexithiophene derivatives have been synthesized for applications in semiconductors and transistors. Studies have focused on the π–π* transitions and molecular packing of these compounds, which are crucial for their performance in electronic devices (Sato & Hiroi, 1994).
Film Formation and Organic Electronic Devices
Research has explored the deposition of sexithiophene films using organic molecular beam deposition. These films demonstrate properties dependent on substrate choice, which is vital for their application in organic electronic devices (Botta et al., 1999).
Photovoltaic Applications
Sexithiophene derivatives have been studied for their potential in photovoltaic applications. The interaction of these compounds with other materials and their impact on the photovoltaic response have been a key focus of research (Krebs & Spanggaard, 2005).
properties
IUPAC Name |
2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38S6/c1-3-5-7-9-11-25-13-15-27(37-25)29-17-19-31(39-29)33-21-23-35(41-33)36-24-22-34(42-36)32-20-18-30(40-32)28-16-14-26(38-28)12-10-8-6-4-2/h13-24H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMASTUHHXPVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569831 | |
Record name | 1~5~,6~5~-Dihexyl-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~-sexithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene | |
CAS RN |
151271-43-1 | |
Record name | 1~5~,6~5~-Dihexyl-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~-sexithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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